molecular formula C19H22FNO5 B035164 5-Fluorotrimetoquinol CAS No. 104716-88-3

5-Fluorotrimetoquinol

Cat. No.: B035164
CAS No.: 104716-88-3
M. Wt: 363.4 g/mol
InChI Key: FFQYJAQAGWYVQS-UHFFFAOYSA-N
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Description

TMQ, 5-Fluoro: is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound known for its significant pharmacological and industrial applications. The addition of a fluorine atom to the TMQ structure enhances its chemical properties, making it a valuable compound in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TMQ, 5-Fluoro typically involves the condensation of aniline with acetone in the presence of a catalyst. The process can be optimized using metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include the use of Zn2+, Sn2+, or Cu2+ as catalysts, with Zn0.5 TPA/Al2O3 showing the highest yield .

Industrial Production Methods: Industrial production of TMQ, 5-Fluoro can be achieved through continuous-flow synthesis, which offers better control over impurity and higher process efficiency. This method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .

Chemical Reactions Analysis

Types of Reactions: TMQ, 5-Fluoro undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert TMQ, 5-Fluoro into its corresponding amine derivatives.

    Substitution: The fluorine atom in TMQ, 5-Fluoro can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.

Scientific Research Applications

Chemistry: TMQ, 5-Fluoro is used as a precursor in the synthesis of complex organic molecules.

Biology: In biological research, TMQ, 5-Fluoro is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems .

Medicine: TMQ, 5-Fluoro has shown potential as an anticancer agent. Its derivatives are being investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Industry: In the industrial sector, TMQ, 5-Fluoro is used as an antioxidant in rubber technologies and as a preservative for animal nutriments and vegetable oils .

Mechanism of Action

The mechanism of action of TMQ, 5-Fluoro involves the inhibition of key enzymes and the incorporation of fluorinated nucleotides into DNA and RNA. This leads to the disruption of nucleic acid synthesis and function, ultimately resulting in cell death. The compound targets enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: TMQ, 5-Fluoro is unique due to its specific fluorine substitution, which enhances its stability and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

CAS No.

104716-88-3

Molecular Formula

C19H22FNO5

Molecular Weight

363.4 g/mol

IUPAC Name

5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3

InChI Key

FFQYJAQAGWYVQS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O

Synonyms

5-fluorotretoquinol
5-fluorotrimetoquinol
5-fluorotrimetoquinol hydrochloride

Origin of Product

United States

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